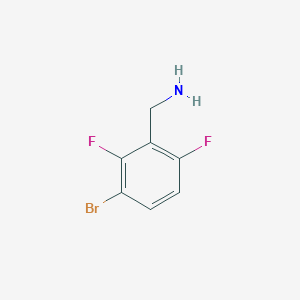

(3-Bromo-2,6-difluorophenyl)methanamine

Description

(3-Bromo-2,6-difluorophenyl)methanamine is a halogenated benzylamine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 236.04 g/mol. It is characterized by a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring, with a primary amine (-CH₂NH₂) functional group. Key identifiers include:

Properties

IUPAC Name |

(3-bromo-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUGNHMFXXDXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-difluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method involves the use of 3,5-difluorobromobenzene as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide and n-butyllithium . The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of cost-effective raw materials and environmentally friendly reagents is emphasized to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-difluorophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .

Scientific Research Applications

Chemistry

In organic synthesis, (3-Bromo-2,6-difluorophenyl)methanamine serves as a valuable building block for constructing more complex organic molecules. It is utilized in the development of various chemical compounds due to its ability to undergo substitution reactions where the bromine and fluorine atoms can be replaced with other functional groups.

Biology

The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Studies have shown that it can modulate the activity of G-protein coupled receptors (GPCRs), which are critical targets in drug development. The halogen substituents enhance its binding affinity to these receptors.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| GPCR Modulation | Interacts with GPCRs influencing signal transduction pathways |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways |

| Antimicrobial Effects | Explored for activity against certain bacterial strains |

Medicinal Chemistry

This compound is explored as a pharmacophore in drug design due to its structural features that may enhance the metabolic stability and bioavailability of drug candidates. Its unique halogenated structure can improve pharmacokinetic properties, making it a candidate for further medicinal chemistry research .

Case Study: Drug Development

A recent study investigated the compound's efficacy as an anti-inflammatory agent by examining its interaction with specific inflammatory pathways in cellular models. The results indicated promising potential for developing new therapeutics targeting inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to serve as an intermediate in various chemical processes makes it valuable for producing agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-difluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Key Structural Features |

|---|---|---|---|---|---|

| (3-Bromo-2,6-difluorophenyl)methanamine | C₇H₆BrF₂N | 236.04 | 887585-99-1 | 97% | 3-Br, 2,6-F, -CH₂NH₂ |

| (4-Bromo-2,6-difluorophenyl)methanamine | C₇H₆BrF₂N | 236.04 | 501356-99-6* | 95% | 4-Br, 2,6-F, -CH₂NH₂ (positional isomer) |

| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | C₈H₈BrF₂N | 236.06 | 1241677-54-2 | 95% | 4-Br, 2,6-F, -CH(CH₃)NH₂ (chiral center) |

| (4-Ethoxy-2,6-difluorophenyl)methanamine | C₉H₁₁F₂NO | 187.19 | 1092461-39-6 | 97% | 4-OCH₂CH₃, 2,6-F, -CH₂NH₂ |

| (2,4,6-Trimethoxyphenyl)methanamine | C₁₀H₁₅NO₃ | 197.23 | N/A | ≤100% | 2,4,6-OCH₃, -CH₂NH₂ (non-halogenated) |

| 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride | C₈H₈BrF₂N·HCl | 272.51 | 2126161-33-7 | N/A | 3-Br, 2,6-F, -CH₂CH₂NH₂·HCl (hydrochloride salt) |

Notes:

- *CAS RN 501356-99-6 () is ambiguously attributed to a positional isomer; confirmatory data is advised.

- Purity and availability vary by supplier .

Halogen-Dependent Reactivity

- Bromine : The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation . Comparatively, the 4-bromo isomer (CAS 501356-99-6) may exhibit distinct regioselectivity in electrophilic substitutions.

- Fluorine: The electron-withdrawing fluorine atoms enhance the stability of intermediates in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the ethoxy group in C₉H₁₁F₂NO (), which introduces steric bulk and electron-donating effects .

Amine Functionalization

Research Findings

- Synthetic Routes : Lithiation of 1-bromo-2,6-difluorobenzene with LDA at -78°C followed by trapping with electrophiles (e.g., CO₂, ketones) yields intermediates for brominated benzylamines .

- Safety Data: (3-Bromo-2,6-difluorophenyl)methanol (CAS 438050-05-6), an alcohol analog, requires precautions against skin/eye irritation, suggesting similar risks for the amine .

Biological Activity

Overview of the Compound

(3-Bromo-2,6-difluorophenyl)methanamine, with the molecular formula CHBrFN and a molecular weight of 222.03 g/mol, is an organic compound characterized by its unique halogenated structure. The presence of bromine and fluorine atoms on the benzylamine framework enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry for its possible applications in drug development and as a pharmacophore in various therapeutic contexts.

The synthesis of this compound typically involves the bromination and fluorination of benzylamine derivatives. A common synthetic route utilizes 3,5-difluorobromobenzene as a starting material, employing reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The halogen substituents can influence the compound's binding affinity to various receptors and enzymes, potentially modulating biological pathways involved in diseases. This compound has been explored for its effects on G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and are common targets for drug development .

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The structural characteristics imparted by the bromine and fluorine atoms can enhance binding to cancer-related targets .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Certain derivatives have shown potential as effective agents against bacterial strains, indicating a broader spectrum of biological activity .

Case Studies

- Cytotoxicity Assays : In studies assessing the cytotoxic effects on human leukemia cell lines (HL-60), compounds structurally related to this compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potency comparable to established anticancer agents .

- G-Protein Coupled Receptor Interaction : Research focusing on GPCRs revealed that modifications on the phenyl ring could enhance selectivity and affinity towards specific receptors involved in metabolic disorders, suggesting potential therapeutic applications in treating conditions like diabetes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-difluorobenzonitrile | Nitrile group instead of amine | Anticancer activity |

| 3,5-Difluorobromobenzene | Lacks amine group | Limited biological studies |

| (3-Bromo-2,6-difluorophenyl)methanol | Hydroxymethyl group enhances reactivity | Explored for drug development |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-bromo-2,6-difluorophenyl)methanamine, and how is its purity validated?

- Methodology : The compound can be synthesized via reductive amination of 3-bromo-2,6-difluorobenzaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Intermediate purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires H/C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to verify amine functionality and halogen/fluorine substitution patterns. Crystallography (SHELX programs) may resolve ambiguities in regiochemistry .

- Purity Validation : HPLC with UV detection (λ = 254 nm) and GC-MS are recommended. A purity threshold of >95% is typical for research-grade material .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation .

- Waste Management : Neutralize residual amine with dilute HCl before disposal. Collect halogenated waste separately for incineration by certified facilities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Asymmetric hydrogenation of imine precursors using chiral phosphine ligands (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee) >90%. Monitor ee via chiral HPLC (Chiralpak IA column) or F NMR with chiral shift reagents .

- Optimization : Solvent polarity (e.g., methanol vs. THF) and hydrogen pressure (1–5 atm) significantly impact reaction kinetics and selectivity .

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect stabilizes transition states. DFT calculations (Gaussian 16) reveal that para-fluorine groups lower the activation energy for palladium-mediated oxidative addition by 8–12 kcal/mol compared to non-fluorinated analogs .

- Experimental Design : Compare coupling efficiency with phenylboronic acids under Pd(PPh)/KCO conditions. Track reaction progress via F NMR to detect intermediate arylpalladium species .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation : Cross-validate using multiple independent sources (e.g., PubChem, CAS Common Chemistry). Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to exclude humidity or oxygen artifacts .

- Case Study : Discrepancies in melting points (e.g., 45–49°C vs. 52–55°C) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray powder diffraction (XRPD) to confirm crystallinity .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors?

- Biological Relevance : The bromine atom enables late-stage functionalization via cross-coupling, while fluorine enhances metabolic stability. Docking studies (AutoDock Vina) show the amine group forms hydrogen bonds with ATP-binding pockets in Bruton’s tyrosine kinase (BTK) .

- Experimental Validation : Synthesize analogs with varying halogen substituents and assay IC values using fluorescence-based kinase activity assays .

Q. What strategies mitigate decomposition during long-term storage of this amine?

- Stability Analysis : Store under argon at −20°C in amber vials to prevent oxidation. Periodic NMR analysis detects amine degradation to imines or nitro derivatives. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.